2-Octoxybenzoate
Description
Contextualization of Benzoate (B1203000) Derivatives in Contemporary Chemical Research
Benzoate derivatives, which are esters or salts of benzoic acid, represent a significant class of organic compounds extensively utilized across various scientific and industrial domains. Their structural versatility allows for a wide range of applications, from being precursors in the synthesis of more complex molecules to serving as functional components in advanced materials. ontosight.ai In materials science, certain benzoate esters are investigated for their thermotropic liquid crystalline properties, which are crucial for the development of electro-optical devices like displays and sensors. The ability of their molecular structures to align under electric fields is a key property for liquid crystal functionalities.
Furthermore, the study of gas-phase reactions of benzoate derivatives, such as decarboxylation, offers insights into the intrinsic chemistry of highly reactive carbanion intermediates. In the pharmaceutical and biomedical fields, benzoate derivatives are explored for a variety of potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. ontosight.ainih.gov Their presence in chemical libraries for high-throughput screening underscores their importance in drug discovery research. ontosight.ai The synthesis of novel benzoate derivatives continues to be an active area of research, with studies focusing on creating compounds with specific properties for targeted applications, such as in the development of new therapeutic agents or advanced polymers. pkusz.edu.cngoogle.com
Significance and Research Trajectory of 2-Octoxybenzoate in Academic Disciplines
2-Octoxybenzoate, and its related ester, methyl 2-octoxybenzoate, have garnered attention in specific areas of chemical research, particularly in the synthesis of novel polymers and the study of liquid crystals. The compound serves as a key intermediate in multi-step synthetic pathways. For instance, methyl 2-octoxybenzoate is a precursor in the synthesis of 2-octoxybenzoyl hydrazine (B178648), which is then used to create more complex molecules. pkusz.edu.cn This reactivity is fundamental in the development of new polymeric materials.
A significant application of research involving 2-octoxybenzoate derivatives is in the field of electroluminescent polymers. pkusz.edu.cn Specifically, it has been used in the synthesis of a poly{2-[5′-(2′′-octyloxy)phenyl)-1′,3′,4′-oxadiazole-2′-yl]-1,4-phenylenevinylene)} (OPO-PPV) polymer. pkusz.edu.cn This material is noted for its potential application as an emissive material in single-layer light-emitting diodes (LEDs) due to its balanced charge injection properties. pkusz.edu.cn
Furthermore, derivatives like 6-octyloxy-2-naphthylyl-4-octoxybenzoate have been the subject of computational and experimental studies to understand their liquid crystalline behavior. researchgate.netresearchgate.net Research in this area investigates phase stability and molecular ordering, employing quantum mechanical methods to analyze molecular charge distribution and intermolecular interactions. researchgate.netresearchgate.net These studies are crucial for designing new liquid crystal materials with specific thermal and optical properties for display technologies. researchgate.netuh.edu
Chemical and Physical Properties of 2-Octoxybenzoate
The following table summarizes key computed physical and chemical properties of 2-Octoxybenzoate.
| Property | Value | Source |
| Molecular Formula | C15H21O3- | nih.gov |
| Molecular Weight | 249.32 g/mol | nih.gov |
| IUPAC Name | 2-octoxybenzoate | nih.gov |
| InChI Key | VSDNNWKISVRDNT-UHFFFAOYSA-M | nih.gov |
| Canonical SMILES | CCCCCCCCOC1=CC=CC=C1C(=O)[O-] | nih.gov |
| Computed XLogP3 | 5.5 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 8 | nih.gov |
| Exact Mass | 249.14906953 Da | nih.gov |
| Topological Polar Surface Area | 49.4 Ų | nih.gov |
| Heavy Atom Count | 18 | nih.gov |
| Formal Charge | -1 | nih.gov |
Synthesis and Research Applications of Methyl 2-Octoxybenzoate
The synthesis of the related ester, methyl 2-octoxybenzoate, is a well-documented process. It is typically prepared from methyl 2-hydroxybenzoate and an octyl halide in the presence of a base. A common method involves reacting methyl 2-hydroxybenzoate with 1-bromooctane (B94149) and potassium carbonate in acetone. The mixture is refluxed to drive the reaction to completion. pkusz.edu.cn
Detailed analytical data for the synthesized methyl 2-octoxybenzoate has been reported:
1H NMR (CDCl3): δ 7.76-7.74 (m, J = 7.9, 1 H), 7.41-7.36 (m, 1 H), 6.94-6.89 (m, 2 H), 4.01-3.98 (t, J = 6.5, 2 H), 3.85 (s, 3 H), 1.82-1.75 (m, 2 H), 1.50-1.27 (m, 10 H), 0.89-0.85 (t, J = 6.5, 3 H) ppm. pkusz.edu.cn
13C NMR (CDCl3): δ 166.83, 158.52, 133.14, 131.42, 120.38, 119.81, 113.08, 68.79, 51.65, 31.69, 29.19, 29.13, 29.07, 25.84, 22.53, 13.94 ppm. pkusz.edu.cn
Elemental Analysis: Calculated for C16H24O3: C, 72.69%; H, 9.15%. Found: C, 72.77%; H, 9.33%. pkusz.edu.cn
This intermediate, methyl 2-octoxybenzoate, is crucial for further synthetic steps. For example, it can be reacted with hydrazine monohydrate to produce 2-octoxybenzoyl hydrazine with a high yield. pkusz.edu.cn This subsequent compound is a key building block in the creation of electroluminescent polymers. pkusz.edu.cn
The following table presents key data for the synthesis of 2-Octoxybenzoyl Hydrazine from Methyl 2-Octoxybenzoate.
| Reactant | Moles | Reagent | Product | Yield | Melting Point (°C) |
| Methyl 2-octoxybenzoate | 0.095 mol | Hydrazine monohydrate | 2-Octoxybenzoyl Hydrazine | 89% | 42-43 |
Structure
3D Structure
Properties
Molecular Formula |
C15H21O3- |
|---|---|
Molecular Weight |
249.32 g/mol |
IUPAC Name |
2-octoxybenzoate |
InChI |
InChI=1S/C15H22O3/c1-2-3-4-5-6-9-12-18-14-11-8-7-10-13(14)15(16)17/h7-8,10-11H,2-6,9,12H2,1H3,(H,16,17)/p-1 |
InChI Key |
VSDNNWKISVRDNT-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1C(=O)[O-] |
Synonyms |
2-ethylhexyl salicylate ethyl hexyl salicylate octisalate octylsalicylate salicylic acid 2-ethylhexyl ester trans-2-hexenyl salicylate |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Octoxybenzoate
Reaction Pathways of the Benzoate (B1203000) Ester Moiety
The benzoate ester group is a focal point for several important reactions, including hydrolysis, transesterification, and oxidation. These transformations are fundamental to both the synthesis of 2-octoxybenzoate derivatives and their degradation.
Hydrolysis and Transesterification Reactions
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the context of 2-octoxybenzoate, the ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-hydroxybenzoic acid (salicylic acid) and octan-1-ol.
Base-promoted hydrolysis , often referred to as saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.orgmasterorganicchemistry.com This forms a tetrahedral intermediate which then collapses, expelling the octoxide anion as the leaving group to form a carboxylic acid. libretexts.org In the basic medium, the carboxylic acid is deprotonated to form the carboxylate salt. libretexts.orgmasterorganicchemistry.com Mechanistic studies on alkyl benzoate esters have shown that under basic conditions, the reaction primarily proceeds through acyl-oxygen cleavage. masterorganicchemistry.com
Transesterification is the process of exchanging the organic R″ group of an ester with the organic group R′ of an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For 2-octoxybenzoate, transesterification with a different alcohol (e.g., ethanol) would result in the formation of ethyl 2-octoxybenzoate and octan-1-ol. The reaction is an equilibrium process, and a large excess of the reactant alcohol is typically used to drive the reaction towards the desired product. aocs.orgmdpi.com
The mechanism of transesterification is analogous to that of hydrolysis. masterorganicchemistry.com In a base-catalyzed reaction, an alkoxide ion acts as the nucleophile, while in an acid-catalyzed reaction, the alcohol is the nucleophile attacking the protonated ester. masterorganicchemistry.com
| Reaction | Reagents/Conditions | Major Products | Reference |
| Acid-Catalyzed Hydrolysis | H₂O, Acid Catalyst (e.g., H₂SO₄) | 2-Hydroxybenzoic acid, Octan-1-ol | libretexts.org |
| Base-Promoted Hydrolysis | NaOH or KOH, H₂O | Sodium 2-hydroxybenzoate, Octan-1-ol | libretexts.orgmasterorganicchemistry.com |
| Transesterification | Alcohol (R'OH), Acid or Base Catalyst | 2-Octoxybenzoate ester of R'OH, Octan-1-ol | masterorganicchemistry.com |
Oxidation Reactions and Their Products
The benzoate ester moiety itself is generally resistant to oxidation under mild conditions. However, the aromatic ring can undergo oxidation, particularly under more forcing conditions or with potent oxidizing agents. The presence of the electron-donating octyloxy group can influence the reactivity of the benzene (B151609) ring towards electrophilic attack, which can be a prelude to oxidation.
Oxidation of the aromatic ring can lead to the formation of various products, including quinones or other oxidized derivatives, through cleavage of the aromatic ring. The specific products formed will depend on the oxidizing agent used and the reaction conditions. For instance, strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can lead to ring-opening products.
Furthermore, the benzylic position of alkyl benzoates can be susceptible to oxidation. While 2-octoxybenzoate does not have a benzylic C-H bond directly on the benzoate ring, related reactions on alkylbenzenes are well-documented. For example, the catalytic oxidation of alkylbenzenes can yield carbonyl compounds. researchgate.net In some industrial processes, by-products such as benzyl (B1604629) benzoate can be formed during the oxidation of toluene (B28343) to benzoic acid, highlighting the potential for ester formation under oxidative conditions. ufv.br
| Oxidizing Agent | Potential Products | Reference |
| Potassium Permanganate | Ring-opened products, Quinones | |
| Chromium Trioxide | Ring-opened products, Quinones | |
| Light-driven Copper Catalysis | Benzoic acid (from related alkylarenes) | rsc.org |
Reactivity Involving the Octyloxy Chain
The octyloxy chain (-OC₈H₁₇) attached to the benzoate ring is an alkyl ether group. While generally less reactive than the ester functionality, it can participate in certain reactions. The ether linkage is typically stable but can be cleaved under harsh conditions, for example, with strong acids like hydroiodic acid (HI) in the Zeisel determination.
The long alkyl chain primarily influences the physical properties of the molecule, such as its solubility and lipophilicity. ontosight.ai However, the C-H bonds within the octyl chain can be subject to radical reactions, such as halogenation, under appropriate conditions (e.g., UV light).
The presence of the octyloxy group, being an electron-donating group, activates the aromatic ring towards electrophilic aromatic substitution reactions. libretexts.org This directing effect influences the position of incoming electrophiles, favoring substitution at the ortho and para positions relative to the octyloxy group.
Multi-component Reactions and Complex Transformations Incorporating 2-Octoxybenzoate Derivatives
2-Octoxybenzoate and its derivatives can serve as building blocks in multi-component reactions (MCRs), which involve the simultaneous reaction of three or more starting materials to form a single product that incorporates substantial portions of all the reactants. beilstein-journals.org
For instance, derivatives of benzoic acid are known to participate in Ugi-type multicomponent reactions. beilstein-journals.org While specific examples involving 2-octoxybenzoate are not prevalent in the literature, the general reactivity patterns of benzoates suggest their potential utility in such transformations.
A notable example of a complex transformation involving alkyl benzoates is the copper-catalyzed three-component coupling reaction of aryl iodides, a disilathiane, and an alkyl benzoate to produce alkyl aryl sulfides. thieme-connect.com In this reaction, the alkyl group of the benzoate is transferred. thieme-connect.com This indicates that the octyl group of 2-octoxybenzoate could potentially be transferred in similar catalytic cycles.
Furthermore, benzoic acid derivatives can be used in the synthesis of heterocyclic compounds. For example, 2-formylbenzoic acid, a related derivative, reacts with amines and alkynes under copper catalysis to form propargylisoindolinones. beilstein-journals.org This highlights the potential for functionalized 2-octoxybenzoate derivatives to be used in the construction of complex molecular scaffolds.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Octoxybenzoate Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. msu.eduweebly.com By observing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure. msu.eduweebly.com
Proton (¹H) NMR Analysis for Structural Probing
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms within a molecule. In the case of 2-Octoxybenzoate, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons of the benzoate (B1203000) ring and the aliphatic protons of the octoxy chain. The chemical shifts, integration values, and splitting patterns of these signals provide a wealth of information for structural assignment. For instance, the aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm), while the protons of the octoxy group are found in the upfield region. The multiplicity of the signals, governed by spin-spin coupling, helps to establish the connectivity between adjacent protons.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 2-Octoxybenzoate
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic H | 7.8 - 8.0 | Doublet | 1H |
| Aromatic H | 7.4 - 7.6 | Triplet | 1H |
| Aromatic H | 7.0 - 7.2 | Triplet | 1H |
| Aromatic H | 6.9 - 7.1 | Doublet | 1H |
| -OCH₂- | 4.0 - 4.2 | Triplet | 2H |
| -OCH₂CH ₂- | 1.7 - 1.9 | Quintet | 2H |
| -(CH₂)₅- | 1.2 - 1.5 | Multiplet | 10H |
| -CH₃ | 0.8 - 1.0 | Triplet | 3H |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR Analysis for Carbon Framework Determination
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. weebly.com Each unique carbon atom in 2-Octoxybenzoate gives rise to a distinct signal in the ¹³C NMR spectrum. weebly.comdocbrown.info The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. chemguide.co.uk For example, the carbonyl carbon of the ester group is typically observed at a significantly downfield chemical shift (around 165-175 ppm), while the aromatic carbons appear in the range of 110-160 ppm. docbrown.infochemguide.co.uk The aliphatic carbons of the octoxy chain resonate at higher field strengths.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 2-Octoxybenzoate
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Ester) | 165 - 175 |
| Aromatic C-O | 155 - 165 |
| Aromatic C-H | 115 - 135 |
| Aromatic C (quaternary) | 110 - 120 |
| -OC H₂- | 65 - 75 |
| Aliphatic -CH₂- | 20 - 40 |
| Aliphatic -CH₃ | 10 - 20 |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and experimental conditions.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by revealing correlations between different nuclei. libretexts.orgrutgers.educam.ac.uk
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.netsdsu.edulibretexts.org In the COSY spectrum of 2-Octoxybenzoate, cross-peaks would be observed between adjacent protons in both the aromatic ring and the octoxy chain, confirming their connectivity. researchgate.netsdsu.edulibretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached. researchgate.netsdsu.educolumbia.edu The HSQC spectrum of 2-Octoxybenzoate would show correlations between each proton and its corresponding carbon atom, allowing for unambiguous assignment of both the ¹H and ¹³C signals. researchgate.netsdsu.educolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. researchgate.netsdsu.educolumbia.edu For 2-Octoxybenzoate, HMBC is crucial for connecting the octoxy group to the benzoate ring by showing correlations between the protons of the -OCH₂- group and the quaternary aromatic carbon attached to the oxygen atom, as well as the carbonyl carbon. researchgate.netsdsu.educolumbia.edu
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. wikipedia.org It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. wikipedia.orguni-saarland.de
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion and extensive fragmentation. libretexts.orgacdlabs.comlibretexts.org The resulting mass spectrum is a fingerprint of the molecule, with the fragmentation pattern providing valuable structural information. libretexts.orgacdlabs.com For 2-Octoxybenzoate, the molecular ion peak (M⁺˙) would confirm the molecular weight. Key fragmentation pathways would likely include cleavage of the ester linkage, loss of the octoxy group, and various fragmentations of the alkyl chain.
Interactive Data Table: Expected Fragmentation Pattern of 2-Octoxybenzoate in EI-MS
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 250 | [M]⁺˙ (Molecular Ion) | - |
| 138 | [C₇H₅O₂]⁺ | Loss of octene |
| 121 | [C₇H₅O]⁺ | Loss of the octoxy radical |
| 113 | [C₈H₁₇]⁺ | Octyl cation |
| 93 | [C₆H₅O]⁺ | Loss of CO from the benzoyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Note: The relative intensities of the peaks can vary. This table represents plausible fragmentation pathways.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly useful for analyzing larger and more polar molecules. libretexts.orglibretexts.orgwiley-vch.de It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. libretexts.orglibretexts.orgwiley-vch.de For 2-Octoxybenzoate, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule, [C₁₅H₂₂O₃+H]⁺, at m/z 251. This technique is valuable for confirming the molecular weight with high accuracy, especially when the molecular ion is weak or absent in the EI spectrum. nthu.edu.tw
Hyphenated MS Techniques (e.g., GC-MS, LC-MS, LC-MS-NMR, CE-MS)
Hyphenated mass spectrometry (MS) techniques are powerful tools for the analysis of 2-octoxybenzoate and its derivatives, providing both separation and structural information in a single analysis. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly prevalent.
In GC-MS analysis , 2-octoxybenzoate, after suitable derivatization if necessary to increase volatility, is separated from other components in a mixture based on its boiling point and interaction with the GC column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion (M+•) is often unstable and undergoes fragmentation. libretexts.org The fragmentation pattern is a unique fingerprint that aids in structural confirmation. Common fragmentation pathways for esters like 2-octoxybenzoate include alpha-cleavage and McLafferty rearrangement. libretexts.org For instance, cleavage of the bond alpha to the carbonyl group can result in the formation of an acylium ion.
LC-MS is highly versatile for analyzing 2-octoxybenzoate systems, especially in complex matrices like biological fluids or environmental samples, as it does not require the analyte to be volatile. chromatographyonline.comnih.gov Reversed-phase chromatography is commonly employed, where 2-octoxybenzoate would be separated based on its hydrophobicity. chromatographyonline.com Following separation, the analyte is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These softer ionization techniques often result in a prominent protonated molecule [M+H]+ or other adduct ions, with less fragmentation than EI, which is useful for determining the molecular weight. chromatographyonline.com
Tandem mass spectrometry (MS/MS) , often coupled with LC (LC-MS/MS), provides even more detailed structural information. nih.gov In this technique, a specific precursor ion (e.g., the [M+H]+ of 2-octoxybenzoate) is selected, fragmented, and the resulting product ions are analyzed. This allows for the targeted analysis and confirmation of the compound's structure.
More advanced hyphenated techniques like LC-MS-NMR and CE-MS (Capillary Electrophoresis-Mass Spectrometry) have seen less specific application to 2-octoxybenzoate in available literature but offer significant potential. LC-MS-NMR would allow for the unequivocal structural elucidation by providing both mass spectrometric and nuclear magnetic resonance data on the same separated peak. CE-MS would be advantageous for analyzing charged derivatives of 2-octoxybenzoate or for analyses requiring very high separation efficiency and small sample volumes.
A summary of expected ions in the mass spectrum of 2-octoxybenzoate is provided below.
| Ion Type | Expected m/z | Fragmentation Pathway |
| Molecular Ion (M+•) | 250 | Electron ionization |
| [M+H]+ | 251 | Electrospray ionization (positive mode) |
| [M-C8H17O]+ | 121 | Cleavage of the ether bond |
| [C8H17]+ | 113 | Cleavage of the ester bond |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule, making it an excellent tool for the initial characterization of 2-octoxybenzoate. webassign.net The IR spectrum provides a unique "fingerprint" of a molecule based on the vibrations of its chemical bonds. specac.com When a molecule is irradiated with infrared light, its bonds absorb energy at specific frequencies corresponding to their vibrational modes (stretching, bending, etc.). libretexts.org
For 2-octoxybenzoate, several characteristic absorption bands are expected, confirming the presence of its key functional groups: the ester and the ether linkages, as well as the aromatic ring and alkyl chain. libretexts.org
The most prominent peaks in the IR spectrum of 2-octoxybenzoate would be due to the C=O stretch of the ester group and the C-O stretches. specac.comlibretexts.org The aromatic C-H and aliphatic C-H stretching vibrations would also be clearly visible.
A table summarizing the expected characteristic IR absorption bands for 2-octoxybenzoate is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | Stretch | 1730-1715 | Strong |
| C-O (Ester) | Asymmetric Stretch | 1300-1200 | Strong |
| C-O (Ether) | Asymmetric Stretch | 1275-1200 | Strong |
| =C-H (Aromatic) | Stretch | 3100-3000 | Medium |
| C-H (Aliphatic) | Stretch | 3000-2850 | Strong |
| C=C (Aromatic) | Stretch | 1600-1450 | Medium to Weak |
The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that are unique to the molecule as a whole and can be used for definitive identification by comparison with a reference spectrum. webassign.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.orgkhanacademy.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. youtube.com The wavelength of light absorbed is dependent on the energy difference between these orbitals.
The UV-Vis spectrum of 2-octoxybenzoate is primarily dictated by the electronic transitions associated with the benzene (B151609) ring and the carbonyl group of the ester. The octoxy group, being an electron-donating group, can influence the position and intensity of these absorption bands.
The main electronic transitions observed in molecules like 2-octoxybenzoate are π → π* and n → π* transitions. libretexts.org
π → π transitions:* These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically high-energy transitions and result in strong absorption bands. libretexts.org In 2-octoxybenzoate, these are associated with the aromatic ring.
n → π transitions:* These involve the promotion of a non-bonding electron (from the oxygen atoms of the ester and ether groups) to an antibonding π* orbital of the carbonyl group. These are generally lower in energy and have lower molar absorptivity compared to π → π* transitions.
The solvent used can also affect the UV-Vis spectrum. For example, polar solvents can cause a shift in the wavelength of maximum absorption (λmax).
A table summarizing the expected UV-Vis absorption bands for 2-octoxybenzoate is provided below.
| Transition Type | Chromophore | Expected λmax (nm) |
| π → π | Benzene Ring | ~200-220 and ~250-280 |
| n → π | Carbonyl Group | >280 |
The presence of the octoxy substituent on the benzene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transitions compared to unsubstituted benzene.
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is a powerful analytical technique that provides detailed information about the vibrational modes of a molecule, offering a unique "vibrational fingerprint." bruker.com It is complementary to IR spectroscopy. While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light (the Raman effect). bruker.com When a laser interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically, with a change in energy that corresponds to the vibrational energy levels of the molecule. bruker.com
For 2-octoxybenzoate, Raman spectroscopy can be used to identify and characterize its structural features. The Raman spectrum will show peaks corresponding to the various vibrational modes of the molecule.
Key vibrational modes that would be active in the Raman spectrum of 2-octoxybenzoate include:
Aromatic ring vibrations: The C=C stretching vibrations of the benzene ring typically give rise to strong Raman bands.
Carbonyl stretch: The C=O stretching vibration of the ester group will also be observable.
Alkyl chain vibrations: The C-H and C-C vibrations of the octyl group will contribute to the spectrum.
Raman spectroscopy can be particularly useful for studying the conformational changes and intermolecular interactions of 2-octoxybenzoate in different environments, such as in solution or in the solid state.
A table of expected Raman shifts for key functional groups in 2-octoxybenzoate is provided below.
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Aromatic Ring | Ring Breathing | ~1000 |
| Aromatic Ring | C=C Stretch | ~1600 |
| C=O (Ester) | Stretch | ~1730 |
| C-H (Aliphatic) | Stretch | ~2850-3000 |
X-Ray Diffraction (XRD) Analysis of Crystalline Forms and Crystal Packing
The principle of XRD is based on the constructive interference of X-rays scattered by the electrons of the atoms in a crystal. britannica.com The resulting diffraction pattern is unique to the crystal structure. By analyzing the positions and intensities of the diffraction peaks, the crystal structure can be solved.
For 2-octoxybenzoate, single-crystal XRD would be the ideal method to obtain a detailed molecular structure. The data obtained would allow for the precise measurement of:
The planarity of the benzoate group.
The conformation of the octoxy chain.
The intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, that govern the crystal packing.
In the absence of a single crystal, powder XRD can be used to obtain a diffraction pattern that is characteristic of the crystalline phase of the material. researchgate.net This can be used for phase identification and to assess the crystallinity of a sample.
A hypothetical table of crystallographic data for a potential crystalline form of 2-octoxybenzoate is presented below. This data would be obtained from a single-crystal XRD experiment.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 5.8 |
| c (Å) | 25.2 |
| β (°) | 95.5 |
| Volume (ų) | 1525 |
| Z | 4 |
Computational Chemistry Approaches in 2 Octoxybenzoate Research
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electronic structure. These methods solve approximations of the Schrödinger equation to provide insights into molecular orbital energies, charge distribution, and reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational cost, making it suitable for a range of applications from small molecules to large systems. researchgate.netmdpi.com In the context of materials containing benzoate (B1203000) structures, DFT is used to calculate key electronic properties that influence material behavior. researchgate.net
DFT calculations can determine the optimized molecular geometry, predicting bond lengths, angles, and dihedral angles with high accuracy. For molecules related to 2-Octoxybenzoate, theoretical calculations using DFT have been performed to achieve stable, optimized geometries in the gas phase. mdpi.com A primary focus of DFT studies is the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov
Below is a table illustrating the types of parameters that can be obtained from DFT calculations for a molecule like 2-Octoxybenzoate.
| Calculated Parameter | Significance | Example Finding in Related Systems |
| HOMO Energy | Indicates electron-donating ability | In some series, HOMO energy increases with alkyl chain length. researchgate.net |
| LUMO Energy | Indicates electron-accepting ability | LUMO levels can be sensitive to the molecular core structure. researchgate.net |
| HOMO-LUMO Gap (ΔE) | Relates to chemical reactivity and stability | The energy gap is a key descriptor of reactivity. nih.gov |
| Dipole Moment (μ) | Measures molecular polarity | Dipole moment is discussed and correlated with mesophase stability. mdpi.com |
| Polarizability (α) | Describes how easily the electron cloud is distorted | Polarizability typically increases with the length of the alkyl chain. nih.govresearchgate.net |
Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can offer very high accuracy. The modified Rayleigh-Schrodinger perturbation method, an ab initio approach, has been used to evaluate long-range intermolecular interactions in complex liquid crystals containing octoxybenzoate moieties. researchgate.net
These methods are crucial for obtaining a precise understanding of molecular properties. In research on a related compound, 6-octyloxy-2-naphthylyl-4-octoxybenzoate (ONOB), ab initio calculations have been mentioned as a tool to study intermolecular interactions at a molecular level. researchgate.netresearchgate.net Such studies focus on how molecules interact with each other, which is the basis for the formation of ordered liquid crystal phases. researchgate.net By calculating properties like charge distribution and atomic dipole moments, researchers can model the forces between molecules that lead to self-assembly. researchgate.net
Density Functional Theory (DFT) Studies
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is invaluable for studying the physical movements, conformational changes, and interactions within a system. molaid.com
MD simulations are particularly powerful for studying how multiple molecules interact to form ordered phases, a hallmark of liquid crystals. molaid.com These simulations model a collection of molecules and track their collective behavior, governed by intermolecular forces like van der Waals and electrostatic interactions. nih.gov The simulations provide insight into the self-assembly processes that lead to the formation of nematic or smectic phases. nih.govgithub.io
In liquid crystals, the stability of the mesophase is highly dependent on intermolecular interactions. mdpi.com Studies on calamitic (rod-shaped) liquid crystals show that π–π stacking between aromatic cores and interactions between flexible alkyl chains are crucial for molecular aggregation and thermal stability. nih.gov MD simulations can quantify these interaction energies and illustrate how factors like the length of an alkoxy chain contribute to the stability of a particular mesophase. nih.gov This information is vital for designing materials with specific phase behaviors. nih.gov
The following table illustrates the type of information that can be derived from MD simulations of liquid crystalline systems.
| Simulation Output | Description | Relevance to 2-Octoxybenzoate Systems |
| Radial Distribution Function | Describes how density varies as a function of distance from a reference particle. | Reveals the packing structure and intermolecular distances in the liquid crystal phase. |
| Order Parameter | A measure of the orientational order in the system. | Quantifies the degree of alignment of molecules along a common director, defining the mesophase. |
| Interaction Energies | The calculated energy of non-bonded interactions (e.g., van der Waals, electrostatic). | Helps understand the forces driving self-assembly and phase stability. mdpi.com |
| Diffusion Coefficient | Measures the rate at which molecules move through the system. | Characterizes molecular mobility within the different phases (solid, liquid crystal, isotropic liquid). |
Conformational Analysis and Flexibility
Cheminformatics and Data Analysis in 2-Octoxybenzoate Research
Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical information. epa.gov This field uses computational tools to organize, search, and analyze chemical data, enabling researchers to identify structure-property relationships and predict the properties of new compounds. epa.gov
For a compound like 2-Octoxybenzoate, cheminformatics approaches could be used to search databases for structurally similar compounds with known properties. By analyzing data from a series of related alkyl benzoates, it's possible to build quantitative structure-property relationship (QSPR) models. These models could then predict properties of 2-Octoxybenzoate, such as its melting point, boiling point, or its potential to form liquid crystalline phases, based on its molecular descriptors. This data-driven approach complements the physics-based simulations of quantum chemistry and molecular dynamics, accelerating the discovery and design of new materials. epa.govnih.gov
Applications and Emerging Research Directions in Materials Science
Liquid Crystalline Materials Development
Liquid crystals represent a state of matter that has properties between those of conventional liquids and those of solid crystals. github.io Molecules in a liquid crystal phase can flow like a liquid, but their constituent molecules maintain a degree of orientational order. github.ioxiengineering.com This unique combination of properties makes them invaluable in a range of technologies, most notably in display devices. github.ioxiengineering.com The anisotropic nature of liquid crystal molecules, meaning they have different properties when viewed from different directions, is key to their functionality. github.io
Mesophase Behavior and Thermal Transitions of 2-Octoxybenzoate-Based Compounds
The mesophase is a distinct state of matter observed in liquid crystals between the solid and isotropic liquid phases. The behavior of this phase and its transitions are critical for the application of liquid crystal materials. The incorporation of a 2-octoxybenzoate moiety into a molecule can significantly influence its mesomorphic properties.
Research into new Schiff base/ester systems has demonstrated that the length of the terminal alkoxy chain, such as the octoxy group in 2-octoxybenzoate, plays a crucial role in determining the mesomorphic phenomena. nih.gov Differential scanning calorimetry (DSC) and polarized optical microscopy (POM) are common techniques used to evaluate the mesophase transition temperatures and optical behaviors of these compounds. nih.govmdpi.com For instance, in one study of a homologous series, DSC thermograms revealed two transition peaks, indicating the presence of a nematic mesophase. nih.gov The temperatures of these endothermic and exothermic peaks were found to be dependent on the length of the attached terminal alkoxy chain. nih.gov
The thermal stability and transition behaviors are key characteristics of these materials. mdpi.comrsc.org The introduction of a lateral group to the main molecular skeleton can influence physical properties such as melting point and phase transition temperatures. nih.gov Generally, increasing the breadth of the molecule tends to reduce the thermal stability of the mesophases. nih.gov
Table 1: Thermal Transition Data for a Representative 2-Octoxybenzoate-Containing Compound
| Transition | Temperature (°C) | Enthalpy (J/g) |
| Crystal to Nematic | 110.5 | 25.8 |
| Nematic to Isotropic | 125.2 | 1.5 |
| Note: This table is illustrative and based on typical data for similar liquid crystalline compounds. Actual values may vary depending on the specific molecular structure. |
Electro-Optical Properties in Display Technologies
The electro-optical properties of liquid crystals are the foundation of modern display technologies like LCDs (Liquid Crystal Displays). xiengineering.commdpi.comroutledge.com These displays operate by applying an electric field to a thin layer of liquid crystal material, which alters the orientation of the molecules and, consequently, the way light passes through them. xiengineering.com
The unique properties of 2-octoxybenzoate can be harnessed to create ferroelectric liquid crystals (FLCs), which are known for their fast switching times. google.com The molecular design of 2-octoxybenzoate-containing compounds can be tailored to optimize their electro-optical response. For instance, the presence of polar groups and a rigid molecular structure are desirable for achieving a strong interaction with an applied electric field.
Recent advancements in display technology, such as polymer-stabilized vertical alignment (PSVA) liquid crystal displays, aim to enhance performance and durability by integrating polymer materials with liquid crystals. mdpi.com The concentration of the polymerizable monomer content can be varied to tune the electro-optical characteristics, such as the voltage-transmittance curve and response times. mdpi.com Simulation tools are increasingly being used to model and predict these properties, aiding in the design of new liquid crystal materials for advanced displays. mdpi.comitu.int
Self-Assembly and Supramolecular Architectures
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. mdpi.comrsc.org The ability of molecules to self-assemble into well-defined, stable structures is a powerful tool for creating complex and functional materials from the bottom up. mdpi.comrsc.orgduke.edu
The 2-octoxybenzoate group can be a key component in designing molecules that undergo self-assembly to form intricate supramolecular architectures. mdpi.com These architectures can range from discrete supermolecules to extended networks. mdpi.com The formation of these structures is driven by a combination of interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. The specific geometry and functional groups of the 2-octoxybenzoate-containing molecule will dictate the resulting supramolecular arrangement. These self-assembled structures have potential applications in catalysis, nanotechnology, and the development of new materials with tailored properties. mdpi.comotago.ac.nz
Polymer Chemistry and Organic Electronics
The field of organic electronics utilizes carbon-based materials, such as polymers, for electronic applications. These materials offer advantages like flexibility, low cost, and the ability to be processed from solution. researchgate.net
Incorporation into Conjugated Polymers (e.g., Poly(p-phenylenevinylene) Derivatives)
Poly(p-phenylenevinylene) (PPV) and its derivatives are a significant class of conjugated polymers known for their electroluminescent properties. wikipedia.orgsigmaaldrich.cn The electronic and physical properties of these polymers can be fine-tuned by attaching functional side groups to the polymer backbone. wikipedia.orgpkusz.edu.cn
The 2-octoxybenzoate group can be incorporated as a side chain in PPV derivatives. This modification can influence the polymer's solubility, processability, and electronic characteristics. For instance, attaching an oxadiazole moiety containing an octyloxy group to the PPV backbone can result in a polymer with balanced charge injection, making it suitable for use as an emissive material in single-layer light-emitting diodes. pkusz.edu.cn The introduction of such side chains can affect the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for charge transport. pkusz.edu.cnpku.edu.cn
Electroluminescent Properties in Organic Light-Emitting Diodes (OLEDs)
Organic light-emitting diodes (OLEDs) are a prominent application of electroluminescent polymers. researchgate.netwikipedia.org In an OLED, an organic emissive layer is placed between two electrodes. wikipedia.org When a voltage is applied, electrons and holes are injected into the organic layer, where they recombine to produce light. azom.com The color and efficiency of the emitted light are determined by the chemical structure of the emissive material. azom.com
PPV derivatives containing 2-octoxybenzoate have been investigated for their potential in OLEDs. pkusz.edu.cn The electroluminescence of these polymers is a result of the radiative decay of excitons formed in the conjugated backbone. The octyloxy side chain can enhance the solubility and processability of the polymer, facilitating the fabrication of thin, uniform films required for OLED devices. sigmaaldrich.cn Research in this area focuses on improving the efficiency, stability, and color purity of the emitted light by optimizing the molecular design of the polymer. metu.edu.trresearchgate.netnih.gov
Role in Organic Semiconductor Devices
The unique molecular architecture of 2-octoxybenzoate, and more specifically its parent carboxylic acid, 2-octoxybenzoic acid, positions it as a molecule of interest in the field of organic semiconductor devices. While not a conventional semiconductor itself, its properties are relevant to the performance and fabrication of such devices in several ways.
One of the key characteristics of aromatic carboxylic acids with long alkyl chains, such as 2-octoxybenzoic acid, is their ability to form liquid crystal phases. tue.nl Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. This mesomorphic behavior is crucial in the development of some organic semiconductors, often referred to as liquid crystalline semiconductors. The rod-like shape of the dimerized 2-octoxybenzoic acid molecules, formed through hydrogen bonding between the carboxylic acid groups, can facilitate ordered packing, which is a critical factor for efficient charge transport in an organic semiconductor device. tue.nl The alignment of these molecules in a liquid crystalline state can reduce the number of grain boundaries, which typically impede charge carrier mobility.
The self-assembly of such molecules on semiconductor surfaces is another area of active research. The ability of carboxylic acids to form self-assembled monolayers (SAMs) on various substrates, including silicon, allows for the precise modification of surface properties. cnr.it This can be used to control the interface between the organic semiconductor and the dielectric layer or the electrodes in a field-effect transistor, which is critical for optimizing device performance. researchgate.net
| Property of 2-Octoxybenzoic Acid | Relevance to Organic Semiconductor Devices | Research Finding/Principle |
| Liquid Crystallinity | Potential for use in liquid crystalline semiconductors for ordered packing. | Aromatic carboxylic acids with alkyl chains are known to form liquid crystal phases due to dimerization. tue.nl |
| Acidic Nature (Brønsted Acid) | Potential for p-type doping of organic semiconductor materials. | Lewis acids, and Brønsted acids formed in their presence, can effectively dope (B7801613) organic semiconductors. nih.govarxiv.org |
| Self-Assembly | Formation of ordered monolayers to modify semiconductor interfaces. | Carboxylic acids can form self-assembled monolayers on various substrates, influencing device characteristics. cnr.it |
Advanced Composite Materials and Nanomaterials Integration
The integration of functional molecules like 2-octoxybenzoate into advanced composite materials and nanomaterials offers pathways to creating materials with tailored properties. Advanced composites are materials made from two or more constituent materials with significantly different properties, which remain separate and distinct at the macroscopic or microscopic level within the finished structure.
One area where 2-octoxybenzoate's properties are relevant is in polymer-dispersed liquid crystals (PDLCs). researchgate.net PDLCs are composite materials consisting of liquid crystal droplets dispersed within a polymer matrix. cnr.it The liquid crystalline properties of 2-octoxybenzoic acid suggest its potential use as the liquid crystal component in such composites. tue.nl In a PDLC, an external electric field can align the liquid crystal molecules, changing the material's optical properties from scattering (opaque) to transparent. This functionality is utilized in smart windows, privacy screens, and other display technologies. google.com The specific transition temperatures and mesophase behavior of the 2-octoxybenzoate would influence the operating parameters of such a device.
Furthermore, the functionalization of nanoparticles with organic molecules is a key strategy in developing advanced nanocomposites. mdpi.comresearchgate.net Nanoparticles, when incorporated into a polymer matrix, can enhance mechanical, thermal, or electrical properties. However, achieving a uniform dispersion of nanoparticles is often challenging due to their tendency to agglomerate. Surface functionalization of nanoparticles with a molecule like 2-octoxybenzoate can mitigate this issue. The carboxylate head of the molecule can bind to the surface of metal oxide nanoparticles, while the long, nonpolar octoxy tail can improve the compatibility and interfacial adhesion between the nanoparticle and a polymer matrix. nih.gov This improved interface is crucial for the effective transfer of stress from the polymer to the nanoparticle, leading to enhanced mechanical strength of the composite material.
The table below outlines potential roles and advantages of integrating 2-octoxybenzoate into composite materials.
| Application Area | Role of 2-Octoxybenzoate | Potential Advantage |
| Polymer-Dispersed Liquid Crystals (PDLCs) | Liquid crystal component | Enables electrically switchable optical properties in the composite material. cnr.itresearchgate.net |
| Polymer Nanocomposites | Surface functionalizing agent for nanoparticles | Improves nanoparticle dispersion and interfacial adhesion within the polymer matrix. mdpi.com |
| Enhanced Mechanical Properties | Improved stress transfer from matrix to filler | Stronger and more durable composite materials. nih.gov |
Thin Film Technology Applications
In thin film technology, the precise control over the structure and properties of a surface at the molecular level is paramount. 2-Octoxybenzoate, and its acid form, 2-octoxybenzoic acid, are well-suited for creating highly ordered thin films through techniques like self-assembled monolayers (SAMs) and Langmuir-Blodgett (LB) films.
Self-assembled monolayers are ordered molecular assemblies that form spontaneously on a substrate. The formation of SAMs using molecules like 2-octoxybenzoic acid involves the chemisorption of the carboxylic acid head group onto a suitable substrate, such as a metal oxide or silicon wafer. mdpi.comsurfacesciencewestern.com The long octoxy tails then align themselves due to van der Waals interactions, creating a densely packed, ordered monolayer. This process allows for the modification of surface properties such as wettability, adhesion, and electrical characteristics. mdpi.com For instance, a SAM of 2-octoxybenzoate could be used to create a hydrophobic surface or to act as an ultrathin dielectric layer in microelectronics. aalto.fi
The Langmuir-Blodgett technique is another powerful method for creating highly organized thin films, one monolayer at a time. nih.gov In this method, amphiphilic molecules like 2-octoxybenzoic acid are spread on the surface of a liquid subphase (typically water). The molecules arrange themselves at the air-water interface, and by compressing this floating monolayer with a barrier, a highly ordered two-dimensional film is formed. This film can then be transferred onto a solid substrate by dipping the substrate through the interface. tandfonline.com This process can be repeated to build up multilayered films with precise thickness control. LB films of fatty acids and their derivatives have been extensively studied for their structural and optical properties. tandfonline.comCurrent time information in Bangalore, IN.
The use of 2-octoxybenzoate as a precursor for metal-organic framework (MOF) thin films is another emerging application. google.com MOFs are crystalline materials composed of metal ions coordinated to organic linker molecules. By using a dicarboxylic acid derivative as the linker, it is possible to grow MOF thin films layer-by-layer on a substrate. najah.edu These porous thin films have potential applications in chemical sensing, catalysis, and as membranes for gas separation.
The table below summarizes the key thin film technologies where 2-octoxybenzoate can play a role.
| Thin Film Technique | Role of 2-Octoxybenzoate | Key Features and Applications |
| Self-Assembled Monolayers (SAMs) | Amphiphilic building block | Spontaneous formation of ordered monolayers; surface property modification; ultrathin dielectric layers. mdpi.comaalto.fi |
| Langmuir-Blodgett (LB) Films | Amphiphilic building block | Precise control of film thickness; creation of multilayered, highly ordered structures. nih.govtandfonline.com |
| Metal-Organic Framework (MOF) Films | Organic linker precursor | Formation of porous, crystalline thin films for sensing and separation applications. google.comnajah.edu |
Role in Catalysis and Coordination Chemistry
2-Octoxybenzoate as a Ligand in Metal Complexes
The coordination of 2-octoxybenzoate to metal ions is primarily dictated by the carboxylate group, with the ortho-alkoxy group providing steric and electronic modifications that fine-tune the properties of the resulting metal complex.
The denticity of a ligand refers to the number of donor atoms it uses to bind to a central metal ion. wikipedia.orgbyjus.com 2-Octoxybenzoate, like other carboxylate ligands, exhibits versatile coordination behavior. The primary donor site is the carboxylate group (-COO⁻).
Monodentate: The ligand can bind to a metal center using only one of its carboxylate oxygen atoms. libretexts.org This is a common coordination mode for carboxylate ligands. libretexts.org
Bidentate: Both oxygen atoms of the carboxylate group can coordinate to a metal center. This can occur in two distinct ways:
Chelating Bidentate: Both oxygen atoms bind to the same metal ion, forming a strained four-membered ring. While possible, this mode is less common than the bridging mode. libretexts.org
Bridging Bidentate: The two carboxylate oxygen atoms bind to two different metal ions. This mode is frequently observed in the formation of dinuclear or polynuclear metal complexes. mdpi.commdpi.com
| Coordination Mode | Description | Denticity | Typical Resulting Structure |
| Monodentate | One carboxylate oxygen binds to one metal ion. | 1 | Mononuclear or Polynuclear Complexes |
| Bidentate (Chelating) | Both carboxylate oxygens bind to the same metal ion. | 2 | Mononuclear Complex with 4-membered ring |
| Bidentate (Bridging) | Each carboxylate oxygen binds to a different metal ion. | 2 | Dinuclear or Polynuclear Complexes |
The synthesis of metal-2-octoxybenzoate complexes generally follows standard procedures for creating metal-carboxylate compounds. A common method involves the reaction of a metal salt with 2-octoxybenzoic acid or its corresponding alkali metal salt in a suitable solvent.
A typical synthesis procedure can be outlined as follows:
Dissolution of a metal salt precursor, such as a metal chloride or acetate (B1210297) (e.g., copper(II) acetate), in a solvent like ethanol (B145695) or methanol. ajol.infomtct.ac.in
Addition of a stoichiometric amount of 2-octoxybenzoic acid to the metal salt solution. researchgate.net The reaction may be performed at room temperature or require heating under reflux to ensure completion. jocpr.com
The resulting metal complex often precipitates from the solution upon cooling or after a period of slow evaporation. mtct.ac.in
The solid product is then isolated by filtration, washed with the solvent to remove unreacted starting materials, and dried under vacuum. jocpr.com
Characterization of these newly synthesized complexes relies on a suite of analytical techniques to confirm their structure and composition:
Elemental Analysis (CHN): Determines the percentage composition of carbon, hydrogen, and nitrogen to verify the empirical formula. chemmethod.com
Infrared (IR) Spectroscopy: Crucial for confirming the coordination of the carboxylate group to the metal ion. The strong C=O stretching vibration (ν(C=O)) observed in the free acid is typically shifted to lower frequencies in the complex. ajol.infobowen.edu.ng New bands at lower frequencies corresponding to metal-oxygen (M-O) bonds may also appear. bowen.edu.ng
UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex, which can help elucidate the coordination geometry around the metal center (e.g., octahedral, tetrahedral). jocpr.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the ligand structure within the complex, particularly for diamagnetic metal complexes. chemmethod.com
Thermogravimetric Analysis (TGA): Used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules. jocpr.com
Detailed analysis of the interaction between the 2-octoxybenzoate ligand and a metal center is achieved through a combination of spectroscopic methods and computational modeling.
Spectroscopic Analysis: Infrared (IR) spectroscopy is a primary tool for probing the metal-ligand bond. The coordination of the carboxylate group to the metal ion leads to a delocalization of electron density. This change is reflected in the IR spectrum, specifically in the positions of the asymmetric (νₐsym(COO⁻)) and symmetric (νₛym(COO⁻)) stretching vibrations of the carboxylate group. The difference between these two frequencies (Δν = νₐsym - νₛym) is a diagnostic indicator of the coordination mode, as summarized in the table below.
| Coordination Mode | Frequency Difference (Δν) | Reasoning |
| Ionic (Uncoordinated) | ~164 cm⁻¹ (for sodium salt) | Reference value for the free carboxylate anion. |
| Monodentate | > 200 cm⁻¹ | Increased separation between νₐsym and νₛym compared to the ionic form. |
| Bidentate (Chelating) | < 110 cm⁻¹ | Decreased separation due to the constrained ring structure. |
| Bidentate (Bridging) | ~140-200 cm⁻¹ | Value is closer to the ionic form as the two oxygens are more equivalent. |
Note: These values are approximate and can vary depending on the metal and other ligands.
Computational Analysis: Density Functional Theory (DFT) has become a powerful tool for investigating metal-ligand interactions at a molecular level. bowen.edu.ngresearchgate.net For systems involving alkoxy benzoates, DFT calculations can:
Model different coordination modes (monodentate, bidentate) to predict the most stable geometric arrangement. acs.org
Calculate vibrational frequencies, which can be compared with experimental IR and Raman spectra to validate proposed structures. researchgate.net
Determine electronic properties like charge distribution and bond orders, providing a quantitative measure of the metal-ligand bond strength.
Explore the potential energy surfaces of catalytic reactions involving these complexes. nih.gov
For example, computational studies on alkoxy benzoates as donors in Ziegler-Natta catalysts have been used to compare the stability of different coordination modes on the surface of the magnesium chloride support. acs.org
Synthesis and Characterization of Metal-2-Octoxybenzoate Complexes
Catalytic Activity of 2-Octoxybenzoate Derivatives and Complexes
While specific studies on 2-octoxybenzoate are limited, the broader class of metal-benzoate and metal-alkoxybenzoate complexes are known to possess catalytic activity in various organic transformations. This activity stems from the ability of the metal center to cycle through different oxidation states and to coordinate and activate substrates.
In homogeneous catalysis, the catalyst and reactants are in the same phase, typically a liquid solution. chemistrystudent.com Metal-benzoate complexes can function as homogeneous catalysts, often in oxidation reactions. For instance, copper-benzoate complexes have demonstrated catalytic activity in the oxidation of alkanes, such as cyclohexane, using hydrogen peroxide as the oxidant. mdpi.com In such systems, the complex can activate the peroxide to generate reactive oxygen species that perform the C-H functionalization. mdpi.com The ligands, including benzoates, play a crucial role in stabilizing the metal center and modulating its reactivity and selectivity. scirp.orgorientjchem.org
In heterogeneous catalysis, the catalyst is in a different phase from the reactants, most commonly a solid catalyst with liquid or gaseous reactants. chemistrystudent.comresearchgate.net This setup offers the significant advantage of easy catalyst recovery and reuse. researchgate.netmdpi.com
Alkoxy benzoates, the class of compounds to which 2-octoxybenzoate belongs, have been investigated as important components in heterogeneous catalysis, particularly in Ziegler-Natta polymerization. In this context, alkoxy benzoates can act as "external donors." acs.org They are added to the catalytic system to interact with the solid support (typically MgCl₂) and the active titanium species. Computational studies have shown that alkoxy benzoates can stabilize specific surfaces of the MgCl₂ support, which in turn influences the activity and stereoselectivity of the polymerization process. acs.org Their coordination to the support can block non-selective active sites and modify the electronic environment of the catalytically active titanium centers, leading to polymers with desired properties.
Another approach to heterogeneous catalysis is the immobilization of homogeneous metal complexes onto solid supports like silica, alumina, or polymers. orientjchem.org A metal-2-octoxybenzoate complex could, in principle, be anchored to a solid support to create a recyclable catalyst, combining the high selectivity of a molecular catalyst with the practical benefits of a heterogeneous system.
Role as an Esterification Catalyst
Conclusion and Future Research Perspectives
Identification of Emerging Trends and Unexplored Avenues for 2-Octoxybenzoate Research
While current research is specific, it points toward broader trends and significant unexplored territories for 2-octoxybenzoate and its derivatives.
Emerging Trends: The primary emerging trend is the continued development of sophisticated organic materials for electronic and optoelectronic applications. The successful synthesis of the OPO-PPV polymer using a 2-octoxybenzoate derivative is part of a larger movement towards creating materials with precisely-tuned electronic properties for next-generation flexible displays, lighting, and sensors. pkusz.edu.cn Research in this area is increasingly focused on enhancing the efficiency, stability, and color purity of electroluminescent polymers. The use of side-chains containing moieties like oxadiazoles, derived from 2-octoxybenzoate, is a key strategy in this trend, as it allows for the fine-tuning of the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels of the polymers. pkusz.edu.cngoogle.com
Unexplored Avenues for Research:
Liquid Crystalline Properties: A significant number of alkoxybenzoic acid derivatives are known to exhibit liquid crystalline properties. For instance, compounds like pentylphenyl octyloxybenzoate are well-studied for their use in liquid crystal displays. A major unexplored avenue is the investigation of 2-octoxybenzoic acid and its various esters for potential thermotropic liquid crystal phases. If such properties exist, it could open up a new range of applications in electro-optical devices.
Biological and Pharmacological Screening: The biological activity of 2-octoxybenzoate remains almost entirely uninvestigated. The lipophilic nature imparted by the octyloxy chain suggests potential interactions with biological membranes. Future research could screen 2-octoxybenzoate and its derivatives for pharmacological activity, such as enzyme inhibition, antimicrobial effects, or other therapeutic actions.
Coordination Chemistry: The carboxylate group in 2-octoxybenzoate is an excellent candidate for acting as a ligand in coordination chemistry. Synthesizing metal complexes with 2-octoxybenzoate could lead to novel materials with interesting magnetic, catalytic, or photophysical properties. This entire area of its chemistry appears to be uncharted.
Exploration of Novel Derivatives and Polymer Architectures: Research has been confined to Methyl 2-octoxybenzoate as an intermediate. pkusz.edu.cn The synthesis and characterization of other esters (e.g., ethyl, butyl) or amides of 2-octoxybenzoic acid could yield precursors with different physical properties (like solubility) and reactivity, potentially leading to new polymers. Furthermore, incorporating the 2-octoxybenzoate moiety into different polymer backbones beyond PPV could lead to a new class of functional materials with unique optoelectronic characteristics.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| 2-Octoxybenzoate |
| 2-Octoxybenzoyl Hydrazine (B178648) |
| 2-bromo-para-xylene |
| 2,5-Dimethylbenzoyl Chloride |
| 6-octyloxy-2-naphthylyl-4-octoxybenzoate |
| Methyl 2-hydroxybenzoate |
| Methyl 2-octoxybenzoate |
| N-(2,5-Dimethylbenzoyl)-N′-(2-octoxylbenzoyl)hydrazine |
| p-n-Nonyloxy Benzoic acid |
| p-n-Octyloxy Benzoic acid |
| Pentylphenyl octyloxybenzoate |
| poly{2-[5′-(2′′-octyloxy)phenyl)-1′,3′,4′-oxadiazole-2′-yl]-1,4-phenylenevinylene)} |
| Potassium carbonate |
| Thionyl chloride |
Q & A
Q. What are the validated synthetic routes for 2-Octoxybenzoate, and how can researchers ensure reproducibility?
To synthesize 2-Octoxybenzoate, researchers should prioritize routes validated in peer-reviewed studies, such as esterification of 2-hydroxybenzoic acid with octanol under acid catalysis. Reproducibility requires meticulous documentation of reaction conditions (e.g., molar ratios, temperature, solvent purity) and characterization data (e.g., NMR, FTIR). Refer to databases like REAXYS for precedent methodologies and cross-validate results with spectroscopic libraries . The experimental section of manuscripts should follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to ensure clarity, including detailed procedures for replication .
Q. How should researchers characterize 2-Octoxybenzoate to confirm structural identity and purity?
Characterization must include:
- Spectroscopic analysis : H/C NMR for functional group verification, FTIR for ester linkage confirmation.
- Chromatographic methods : HPLC or GC-MS to assess purity (>95% recommended).
- Elemental analysis : For novel derivatives, provide combustion analysis (C, H, O) to confirm stoichiometry.
For known compounds, cite existing literature but include raw data in supplementary materials to validate reproducibility .
Q. What are the critical safety protocols for handling 2-Octoxybenzoate in laboratory settings?
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
- Emergency procedures : For skin/eye contact, rinse immediately with water (15+ minutes) and seek medical attention if irritation persists. Refer to GHS-compliant safety data sheets (SDS) for hazard mitigation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties of 2-Octoxybenzoate (e.g., solubility, stability)?
- Systematic meta-analysis : Use PRISMA guidelines to identify, screen, and analyze conflicting studies, focusing on methodological variables (e.g., solvent systems, temperature) .
- Controlled replication : Repeat experiments under standardized conditions (e.g., IUPAC-recommended solvents) to isolate variables.
- Data triangulation : Compare results with computational predictions (e.g., QSPR models) to assess plausibility .
Q. What experimental design strategies optimize the study of 2-Octoxybenzoate’s reactivity in complex matrices?
- Factorial design : Test interactions between variables (e.g., pH, temperature, catalysts) using a DOE (Design of Experiments) approach.
- Control groups : Include inert analogs (e.g., methyl benzoate) to distinguish specific reactivity of the octoxy group.
- In-situ monitoring : Employ techniques like in-situ FTIR or Raman spectroscopy to track reaction kinetics .
Q. How should researchers address gaps in the mechanistic understanding of 2-Octoxybenzoate’s biological interactions?
- Multi-omics integration : Combine metabolomics (to identify downstream metabolites) and proteomics (to map protein binding sites).
- Computational docking : Use molecular dynamics simulations to predict binding affinities with biological targets.
- Dose-response studies : Establish EC50/IC50 values under physiologically relevant conditions (e.g., serum-containing media) .
Q. What methodologies are recommended for analyzing degradation products of 2-Octoxybenzoate in environmental samples?
- High-resolution mass spectrometry (HRMS) : Identify unknown degradation products via exact mass and isotopic patterns.
- Isotopic labeling : Use C-labeled 2-Octoxybenzoate to trace degradation pathways.
- Ecotoxicity assays : Pair analytical data with bioassays (e.g., Daphnia magna toxicity tests) to assess environmental impact .
Methodological Frameworks
How to formulate a research question on 2-Octoxybenzoate that balances specificity and feasibility?
Apply the FLOAT Method :
- Focus : Narrow the scope (e.g., “How does pH influence the hydrolysis rate of 2-Octoxybenzoate?”).
- Literature grounding : Use databases like PubMed and REAXYS to identify understudied variables.
- Operationalize variables : Define measurable parameters (e.g., hydrolysis rate constants).
- Align with resources : Ensure access to necessary instrumentation (e.g., HPLC for kinetic analysis) .
Q. What statistical approaches are appropriate for interpreting heterogeneous datasets in 2-Octoxybenzoate research?
- Multivariate analysis : PCA (Principal Component Analysis) to reduce dimensionality in spectral or chromatographic data.
- Bayesian modeling : Quantify uncertainty in kinetic or toxicity data.
- Sensitivity analysis : Identify variables with the greatest impact on outcomes (e.g., temperature vs. catalyst loading) .
Data Reporting and Ethics
Q. How to ensure compliance with ethical standards in studies involving 2-Octoxybenzoate?
Q. What are the best practices for curating and sharing 2-Octoxybenzoate research data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
